3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol
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Overview
Description
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of the difluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol typically involves the introduction of the difluoroethoxy group into a cyclobutanol framework. One common method includes the reaction of 2,2-dimethylcyclobutan-1-ol with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: Shares the difluoroethoxy group but lacks the cyclobutanol framework.
2,2-Dimethylcyclobutanol: Similar cyclobutanol structure but without the difluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a trifluoroethoxy group, offering different chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the difluoroethoxy group and the cyclobutanol structure
Properties
Molecular Formula |
C8H14F2O2 |
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Molecular Weight |
180.19 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2)5(11)3-6(8)12-4-7(9)10/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
ORAWCYBXLIJRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1OCC(F)F)O)C |
Origin of Product |
United States |
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